N-(4-{[(1E)-3-(3-methylphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenylacetamide group linked to a 3-methylphenyl group through an enone linkage. Its molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE typically involves the condensation of 4-aminophenylacetamide with 3-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to form the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone linkage to an alkane or alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)acetamide
- N-(4-methoxyphenyl)-N-methylacetamide
- 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA)
Uniqueness
Compared to these similar compounds, N-(4-{[(E)-3-(3-METHYLPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE stands out due to its unique enone linkage, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[4-[[(E)-3-(3-methylphenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-3-5-15(12-13)18(22)10-11-19-16-6-8-17(9-7-16)20-14(2)21/h3-12,19H,1-2H3,(H,20,21)/b11-10+ |
InChI Key |
AXDDLPWOXONFEX-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/NC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CNC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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